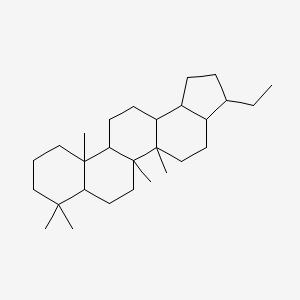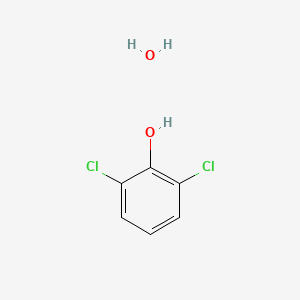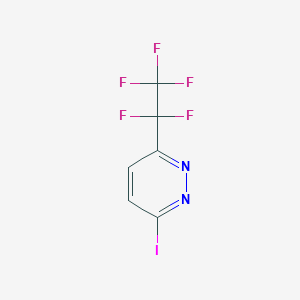
Nephilatoxin NPTX-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nephilatoxin NPTX-11 is a neurotoxin originally derived from the venom of the Joro spider (Nephila clavata).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nephilatoxin NPTX-11 involves several steps. One efficient method includes the reaction of cadaverine (1,5-diaminopentane) with 2-acetyldimedone in refluxing ethanol. This reaction proceeds within 2 hours to afford the desired product . The synthesis of this compound and its analogues has been well-documented, providing a reliable route for laboratory preparation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research can be scaled up for industrial applications. The key steps involve the use of readily available reagents and standard organic synthesis techniques, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Nephilatoxin NPTX-11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications and studying its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Nephilatoxin NPTX-11 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of neurotoxins.
Biology: Employed in research on synaptic transmission and neurotoxicity.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of bioactive compounds and as a tool for studying glutamate receptors.
Mechanism of Action
Nephilatoxin NPTX-11 exerts its effects by blocking excitatory postsynaptic potentials and glutamate-evoked responses. It interacts with non-N-methyl-D-aspartate (non-NMDA) membrane receptors, preventing their transition into open states. This blocking action is primarily due to the 2,4-dihydroxyphenylacetyl asparagine moiety in the toxin structure, which suppresses activity, while the polyamine chain enhances toxic activity .
Comparison with Similar Compounds
Similar Compounds
Nephilatoxin NPTX-9: Another neurotoxin from the same family, with similar blocking activity on synaptic transmission.
Joro Spider Toxin (JSTX): A related toxin that also blocks glutamate receptors.
Argiotoxin: Derived from Argiope lobata, acts on glutamate receptors similarly to nephilatoxins.
Uniqueness of Nephilatoxin NPTX-11
This compound is unique due to its specific structure, which includes a 2,4-dihydroxyphenylacetyl asparagine moiety and a polyamine chain. This structure is crucial for its potent blocking activity on glutamate receptors, making it a valuable tool for studying synaptic transmission and developing therapeutic agents .
Properties
IUPAC Name |
N-[5-(2,5-diaminopentanoylamino)pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N7O4/c25-10-6-8-18(26)23(34)28-11-4-1-5-12-29-24(35)20(14-21(27)32)31-22(33)13-16-15-30-19-9-3-2-7-17(16)19/h2-3,7,9,15,18,20,30H,1,4-6,8,10-14,25-26H2,(H2,27,32)(H,28,34)(H,29,35)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARVYOOSMXGZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)C(CCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














